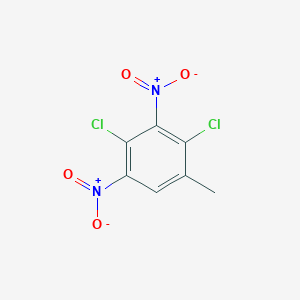
2,4-Dichloro-1-methyl-3,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dichloro-1-methyl-3,5-dinitrobenzene is a useful research compound. Its molecular formula is C7H4Cl2N2O4 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
2,4-Dichloro-1-methyl-3,5-dinitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its reactive functional groups allow it to participate in numerous chemical reactions, facilitating the creation of more complex molecules.
Synthesis of Dyes and Pharmaceuticals:
This compound is utilized in the production of dyes and pharmaceutical agents due to its unique structural properties. The presence of chlorine and nitro groups enhances its reactivity, making it suitable for various synthetic pathways.
Agrochemical Applications
Pesticide Development:
The compound has been studied for its potential use in developing pesticides. Its biological activity is attributed to the presence of chlorine and nitro groups, which can enhance the efficacy of agrochemicals against pests.
Case Study: Efficacy Against Pests
Research indicates that derivatives of this compound exhibit significant insecticidal activity. For example, certain formulations demonstrated effective control over common agricultural pests, highlighting its potential as a viable alternative to existing pesticides.
Pharmaceutical Applications
Antimicrobial Properties:
Studies have shown that this compound has antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
In a controlled laboratory setting, this compound was evaluated for its effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated that it possesses significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents.
Environmental Science
Toxicity and Environmental Impact:
Research into the environmental impact of this compound has revealed concerns regarding its toxicity. Studies have documented its mutagenic potential in bacterial assays, indicating risks associated with exposure.
Case Study: Ecotoxicological Assessments
A comprehensive ecotoxicological assessment was conducted to evaluate the effects of this compound on aquatic organisms. The findings highlighted its potential to induce chromosomal aberrations and other genetic mutations in test subjects.
Summary Table of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing dyes and pharmaceuticals | Utilized in various synthetic pathways |
| Agrochemicals | Development of pesticides | Effective control over agricultural pests |
| Pharmaceuticals | Antimicrobial agent | Significant activity against E. coli and S. aureus |
| Environmental Science | Toxicity assessments | Induces chromosomal aberrations in aquatic organisms |
Properties
Molecular Formula |
C7H4Cl2N2O4 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
2,4-dichloro-1-methyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C7H4Cl2N2O4/c1-3-2-4(10(12)13)6(9)7(5(3)8)11(14)15/h2H,1H3 |
InChI Key |
YDTCHBOCQJBWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















